2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid

Synthetic chemistry Process optimization Medicinal chemistry supply

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid (CAS 63702-41-0; NSC628997) is a cyclohexane-1,3-dione-derived carboxylic acid with molecular formula C9H12O4 and molecular weight 184.19 g/mol. The compound features a geminal methyl group at the 1-position of the cyclohexyl ring and an acetic acid side chain, yielding a computed XLogP3 of -0.1, a topological polar surface area of 71.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B13181543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCCC1=O)CC(=O)O
InChIInChI=1S/C9H12O4/c1-9(5-8(12)13)6(10)3-2-4-7(9)11/h2-5H2,1H3,(H,12,13)
InChIKeyRFKVXMNVANQFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid (CAS 63702-41-0): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid (CAS 63702-41-0; NSC628997) is a cyclohexane-1,3-dione-derived carboxylic acid with molecular formula C9H12O4 and molecular weight 184.19 g/mol [1]. The compound features a geminal methyl group at the 1-position of the cyclohexyl ring and an acetic acid side chain, yielding a computed XLogP3 of -0.1, a topological polar surface area of 71.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is listed in the NCI/DTP repository under NSC628997 and has been screened in the NIAID ChemDB antiviral panel . A one-step synthesis protocol delivering the title compound in quantitative yield under adapted Vilsmeier conditions has been reported [2]. Commercial availability is currently limited to specialty research chemical suppliers at typical purities of 95% .

Why In-Class Cyclohexane-1,3-dione Acetic Acids Cannot Be Interchanged with 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid


The 1-methyl substitution in 2-(1-methyl-2,6-dioxocyclohexyl)acetic acid is not a silent structural feature. In cyclohexane-1,3-dione-derived acetic acids, the presence and position of ring substituents directly modulate enolization equilibria, nucleophilic reactivity at the α-carbon, and steric accessibility of the carboxylic acid side chain [1]. The des-methyl analog, (2,6-dioxocyclohexyl)acetic acid (CAS 67772-13-8; MW 170.16), lacks the quaternary carbon center at C-1, resulting in a fundamentally different conformational profile and potentially distinct metabolic stability . Furthermore, the ethyl ester prodrug form (CAS 55981-33-4; MW 212.24) introduces an additional hydrolytic activation step that alters pharmacokinetic disposition and intracellular exposure relative to the free acid . These structural differences create non-interchangeable pharmacological and physicochemical profiles that cannot be predicted by simple analog extrapolation.

Quantitative Differentiation Evidence for 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid Versus Closest Analogs


Synthetic Efficiency: Quantitative One-Step Protocol Versus Multi-Step Routes for Related Cyclohexane-1,3-dione Acetic Acids

A published protocol achieves one-step synthesis of 2-(1-methyl-2,6-dioxocyclohexyl)acetic acid in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the des-methyl analog (2,6-dioxocyclohexyl)acetic acid (CAS 67772-13-8) typically requires multi-step sequences involving allylation of dilithiated cyclohexane-1,3-diones, carbonyl protection, and oxidative alkene cleavage [2]. This difference in synthetic step-count and yield directly impacts procurement cost, scalability, and batch-to-batch consistency.

Synthetic chemistry Process optimization Medicinal chemistry supply

Cellular Differentiation Activity: Monocytic Lineage Commitment Versus Broad-Spectrum HDAC Inhibitors

Patent-derived pharmacological data indicate that 2-(1-methyl-2,6-dioxocyclohexyl)acetic acid exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation specifically to the monocyte lineage, supporting potential applications in anti-cancer therapy and treatment of hyperproliferative skin diseases such as psoriasis [1]. In contrast, the broad-spectrum HDAC inhibitor SAHA (Vorinostat) induces differentiation across multiple hematopoietic lineages with IC50 values of approximately 10 nM against HDAC1 and 20 nM against HDAC3, but lacks the lineage-restricted differentiation profile suggested for the target compound . Valproic acid, another carboxylic acid HDAC inhibitor, requires millimolar concentrations (IC50 ~400 μM for HDAC1) to achieve differentiation effects and is associated with broader transcriptional perturbation [2].

Cancer differentiation therapy Epigenetics Psoriasis

Anti-HIV Activity: Quantitative EC50 Data from NIAID Screening Panel

In the NIAID ChemDB antiviral screening panel, 2-(1-methyl-2,6-dioxocyclohexyl)acetic acid demonstrated anti-HIV-1 activity with EC50 values of <1 μM (LAI strain) and <0.3 μM (MN strain) in HuT TK+ cells, with cytotoxicity CC50 >10 μM (MTT assay), yielding therapeutic indices >10 and >33.3 respectively . Against a multi-drug resistant clinical isolate (HIV-1 JSL), the compound showed an EC50 of 0.07 μM with a CC50 >100 μM (therapeutic index >1428) in PBMCs . For comparison, valproic acid—a carboxylic acid HDAC inhibitor sharing a carboxylic acid pharmacophore—shows no significant direct antiviral activity at sub-millimolar concentrations and requires concentrations of 0.5–2 mM to inhibit HDAC enzymes . The des-methyl analog (2,6-dioxocyclohexyl)acetic acid has no reported anti-HIV activity in public databases.

Antiviral research HIV Drug discovery

Physicochemical Differentiation: Methyl-Substituted Core Versus Des-Methyl and Ethyl Ester Analogs

The 1-methyl substitution on the cyclohexane-1,3-dione core of the target compound introduces a quaternary carbon center that eliminates enolization at that position, reduces metabolic vulnerability, and alters conformational flexibility compared to the des-methyl analog [1]. The computed partition coefficient (XLogP3 = -0.1) indicates the target compound is substantially more hydrophilic than the ethyl ester prodrug (ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate, CAS 55981-33-4; estimated XLogP3 ~0.8–1.2 based on fragment addition) and closely balanced between aqueous and organic phases, potentially facilitating both solubility and membrane permeability . The des-methyl analog (CAS 67772-13-8; MW 170.16) has a lower molecular weight but lacks the quaternary center, which may affect metabolic stability and target binding .

Drug-likeness Physicochemical profiling Lead optimization

NCI/DTP Repository Designation: Screening Pedigree Versus Untested Structural Analogs

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid carries the NSC designation NSC628997, indicating it was accessioned into the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository for anticancer screening [1]. This institutional screening pedigree provides a level of compound validation and data availability that is absent for the des-methyl analog (2,6-dioxocyclohexyl)acetic acid, which has no NSC designation, and for the ethyl ester analog (NSC 323755), which carries a different NSC number reflecting a distinct screening history [2]. Compounds bearing NSC numbers have undergone standardized solubility, stability, and preliminary biological profiling through the NCI's established workflows, reducing the procurement risk associated with uncharacterized or incompletely profiled analogs.

Anticancer drug screening NCI-60 panel Compound pedigree

Procurement-Relevant Application Scenarios for 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid


Differentiation Therapy Research: Monocytic Lineage Commitment Studies

Based on patent-derived pharmacological evidence indicating that 2-(1-methyl-2,6-dioxocyclohexyl)acetic acid arrests proliferation of undifferentiated cells and induces differentiation specifically to the monocyte lineage [1], this compound is suited for academic and industrial laboratories investigating lineage-restricted differentiation mechanisms in leukemia, myelodysplastic syndromes, or hyperproliferative skin diseases such as psoriasis. Researchers should consider this compound when a differentiation agent with a potentially narrower lineage specificity profile than pan-HDAC inhibitors (e.g., SAHA) is desired, though direct comparative potency data remain to be generated.

Anti-HIV Drug Discovery: Hit Validation and SAR Expansion

The compound's documented sub-micromolar anti-HIV-1 activity (EC50 0.07–1 μM) with favorable therapeutic indices (>10 to >1428) in both wild-type and multi-drug resistant viral strains positions it as a validated hit for antiviral drug discovery programs. Procurement is warranted for structure-activity relationship (SAR) campaigns exploring the cyclohexane-1,3-dione acetic acid chemotype as a novel anti-HIV scaffold, particularly given the absence of comparable antiviral activity data for the des-methyl and ethyl ester analogs.

Medicinal Chemistry Lead Optimization: Quaternary Center-Containing Scaffold

The presence of a geminal methyl group creating a quaternary carbon center at C-1 distinguishes this compound from the des-methyl analog and provides a metabolically stable scaffold for lead optimization [2]. With a balanced XLogP3 of -0.1, one hydrogen bond donor, and a free carboxylic acid, the compound occupies favorable oral drug-like chemical space and can serve as a core template for further derivatization. Procurement of this specific methyl-substituted variant—rather than the des-methyl analog—is essential for SAR studies evaluating the impact of quaternary center substitution on target binding, metabolic stability, and pharmacokinetic profile.

Synthetic Methodology Reference Standard: Vilsmeier C-Acylation Protocol

The published one-step quantitative synthesis protocol [3] provides a benchmark method for C-acylation of cyclohexane-1,3-diones that may be generalizable to related substrates. Laboratories procuring this compound can use it as an authentic reference standard for method development, reaction optimization, and analytical method validation (¹H-, ²H-, ¹³C-NMR, IR, Raman), supporting in-house synthesis of derivative libraries with confidence in structural assignment and purity assessment.

Quote Request

Request a Quote for 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.